N-[(4-Hydroxyphenyl)carbamoyl]docosanamide
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Overview
Description
N-[(4-Hydroxyphenyl)carbamoyl]docosanamide is a chemical compound with the molecular formula C29H50N2O3. It is known for its unique structure, which includes a long aliphatic chain and a phenolic group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Hydroxyphenyl)carbamoyl]docosanamide typically involves the reaction of docosanoic acid with 4-aminophenol. The process can be carried out under mild conditions using carbamoylation techniques. One common method involves the formation of N-substituted carbamoyl chlorides in situ, which are then reacted with substituted phenols . This method is efficient and avoids the direct manipulation of sensitive reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale carbamoylation processes. These processes often utilize automated systems to ensure consistent quality and yield. The use of nonmetallic regenerable reagents and catalysts, such as Si(OMe)4 and DBU, can enhance the efficiency and environmental friendliness of the production .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Hydroxyphenyl)carbamoyl]docosanamide can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
N-[(4-Hydroxyphenyl)carbamoyl]docosanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(4-Hydroxyphenyl)carbamoyl]docosanamide involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The long aliphatic chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
Docosanamide: A simpler amide with a similar long aliphatic chain but lacking the phenolic group.
Behenamide: Another long-chain amide with similar physical properties but different functional groups.
Uniqueness
N-[(4-Hydroxyphenyl)carbamoyl]docosanamide stands out due to its combination of a phenolic group and a long aliphatic chain. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
CAS No. |
927674-92-8 |
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Molecular Formula |
C29H50N2O3 |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
N-[(4-hydroxyphenyl)carbamoyl]docosanamide |
InChI |
InChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28(33)31-29(34)30-26-22-24-27(32)25-23-26/h22-25,32H,2-21H2,1H3,(H2,30,31,33,34) |
InChI Key |
YIPXKGUGWSGMEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(=O)NC1=CC=C(C=C1)O |
Origin of Product |
United States |
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